1-(Propan-2-yl)-2-azaspiro[3.6]decane
Description
Historical Context and Evolution of Azaspirocyclic Architectures in Contemporary Organic and Medicinal Chemistry Research
The field of medicinal chemistry has evolved significantly from its origins in natural product isolation to the rational design of complex synthetic molecules. semanticscholar.orgpharmaguideline.com Historically, drug discovery often relied on planar, aromatic structures. However, over the past few decades, there has been a strategic shift towards molecules with greater three-dimensionality, a concept often referred to as "escaping flatland". researchgate.netresearchgate.net Azaspirocyclic compounds have become central to this evolution. Their rigid, well-defined three-dimensional structures offer a sophisticated way to orient functional groups in chemical space, which can lead to improved interactions with biological targets. researchgate.net
Initially, the synthesis of spirocycles was considered challenging, limiting their widespread application. researchgate.net However, the development of novel synthetic methodologies, including multicomponent reactions, ring-closing metathesis, and various cyclization strategies, has made these complex scaffolds more accessible. acs.orgnih.gov This increased accessibility has led to a surge in their exploration, with azaspirocycles now recognized as privileged scaffolds in chemistry-driven drug discovery. nih.govnih.gov
Unique Structural Features and Conformational Rigidity of the 2-Azaspiro[3.6]decane Core in Chemical Space
The 2-azaspiro[3.6]decane core is a unique molecular framework characterized by the fusion of a four-membered azetidine (B1206935) ring and a seven-membered cycloheptane (B1346806) ring at a single quaternary carbon atom. This spirocyclic junction imparts significant structural and conformational properties.
Conformational Rigidity : Unlike simple aliphatic chains or monocyclic rings that can adopt numerous conformations, spirocycles have limited conformational freedom. researchgate.net This rigidity is a key feature, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. researchgate.net The fixed spatial arrangement of substituents on the rings provides predictable vectors for molecular interactions. researchgate.net
Three-Dimensionality : The two rings of the spirocycle are oriented in perpendicular planes. This orthogonal arrangement is a defining characteristic that contributes to the molecule's globular, three-dimensional shape, distinguishing it from flatter aromatic and aliphatic systems.
These features make the 2-azaspiro[3.6]decane core a novel and intriguing scaffold for chemical exploration.
Rationale for Comprehensive Academic Investigation of the 1-(Propan-2-yl)-2-azaspiro[3.6]decane Scaffold
The specific compound, this compound, combines the novel 2-azaspiro[3.6]decane core with a common isopropyl (propan-2-yl) substituent. The rationale for its investigation stems from several key principles in medicinal and organic chemistry:
Exploration of New Chemical Space : The synthesis and characterization of novel molecular scaffolds are fundamental to expanding the toolkit available for drug discovery and materials science. The 2-azaspiro[3.6]decane system represents uncharted chemical territory.
Bioisosteric Replacement : Azaspirocyclic motifs are increasingly used as bioisosteres for more common heterocyclic rings like piperazine (B1678402), piperidine, or morpholine. researchgate.netnih.gov Investigating this specific scaffold allows researchers to understand its potential as a next-generation building block. For instance, replacing a piperazine with a 2,6-diazaspiro[3.3]heptane has been shown to lower lipophilicity (logD), a desirable property for improving the pharmacokinetic profile of a drug candidate. nih.gov
Impact of Substitution : The isopropyl group on the carbon adjacent to the nitrogen atom is a deliberate modification. Such alkyl groups are known to influence a molecule's properties, including its lipophilicity, metabolic stability, and steric profile. A comprehensive investigation would seek to quantify how this specific substitution modulates the properties of the parent azaspirodecane core.
The study of this compound provides a valuable starting point for understanding the structure-property relationships within this new class of azaspirocycles. nih.gov
Table 1: Predicted Physicochemical Properties of this compound This interactive table summarizes the computationally predicted properties of the target compound.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₃N | PubChem uni.lu |
| Molecular Weight | 181.32 g/mol | PubChem uni.lu |
| Monoisotopic Mass | 181.18304 Da | PubChem uni.lu |
| XlogP | 3.7 | PubChem uni.lu |
| Predicted CCS ([M+H]⁺) | 142.8 Ų | PubChem uni.lu |
Overview of Advanced Research Methodologies Applicable to Spirocyclic Systems
The investigation of novel spirocyclic systems like this compound relies on a suite of advanced synthetic and analytical techniques. These methodologies are essential for the efficient construction, purification, and detailed characterization of such complex molecules.
Table 2: Advanced Methodologies for the Study of Spirocyclic Systems This interactive table outlines key research techniques used in the synthesis and analysis of spirocycles.
| Methodology Category | Specific Technique | Application and Significance |
|---|---|---|
| Asymmetric Synthesis | Diastereoselective Addition | Enables the creation of specific stereoisomers, which is critical as different enantiomers can have vastly different biological activities. Methods often use chiral auxiliaries or catalysts. rsc.orgresearchgate.net |
| Synthetic Chemistry | Multicomponent Reactions | Allows for the rapid assembly of complex molecules from simple starting materials in a single step, improving efficiency and atom economy. acs.orgnih.gov |
| Synthetic Chemistry | Radical Dearomatization | A modern strategy to convert flat aromatic compounds into three-dimensional spirocycles, providing novel and efficient routes to these scaffolds. researchgate.net |
| Structural Analysis | NMR Spectroscopy | Techniques like ¹H, ¹³C, and ¹⁵N NMR are used to determine the compound's connectivity and to perform detailed conformational analysis in solution. researchgate.net |
| Structural Analysis | X-ray Crystallography | Provides unambiguous, high-resolution data on the three-dimensional structure of the molecule in the solid state, confirming stereochemistry and revealing precise bond lengths and angles. spirochem.com |
| Computational Chemistry | Quantum Mechanics (QM) | Used to predict molecular properties, study conformational landscapes, and elucidate reaction mechanisms, offering insights that can be difficult to obtain experimentally. cuny.edu |
| High-Throughput Methods | Parallel Synthesis | Employs automated platforms to rapidly synthesize and screen libraries of related compounds, accelerating the exploration of structure-activity relationships. spirochem.com |
Structure
3D Structure
Properties
IUPAC Name |
3-propan-2-yl-2-azaspiro[3.6]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N/c1-10(2)11-12(9-13-11)7-5-3-4-6-8-12/h10-11,13H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPISNDDDCUHALG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(CCCCCC2)CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Propan 2 Yl 2 Azaspiro 3.6 Decane
Retrosynthetic Disconnection Strategies for the Azaspiro[3.6]decane Framework
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For 1-(Propan-2-yl)-2-azaspiro[3.6]decane, the primary disconnections involve the strategic cleavage of bonds to reveal simpler, more readily available precursor molecules.
Key Bond Formation Approaches for Spirocenter Construction
The construction of the spirocyclic core of this compound can be approached through several key bond-forming strategies. The most logical disconnections are at the C1-C4 and N2-C3 bonds of the azetidine (B1206935) ring, or the C4-C5 bond connecting the two rings. These disconnections lead to distinct synthetic strategies, each with its own set of advantages and challenges.
One plausible approach involves a disconnection across the C1-N2 and C3-C4 bonds, suggesting a [2+2] cycloaddition or a related stepwise annulation strategy. Another key disconnection is at the N2-C3 and C1-C4 bonds, which points towards an intramolecular cyclization of a suitably functionalized cycloheptane (B1346806) derivative. A third strategy involves the formation of the spirocenter by an intramolecular alkylation or rearrangement of a precursor containing both the azetidine and cycloheptane ring systems in a nascent form.
Precursor Design and Identification
Based on the disconnection strategies, several classes of precursor molecules can be envisioned. An intramolecular cyclization approach would necessitate a cycloheptane ring bearing a side chain with appropriately placed electrophilic and nucleophilic centers. For instance, a 1-(aminomethyl)cycloheptan-1-yl)ethan-1-one derivative could be a viable precursor, where an intramolecular reductive amination could form the azetidine ring.
Alternatively, a strategy based on spiroannulation of a pre-formed azetidine would require a 3-substituted azetidine that can undergo cyclization with a seven-carbon chain. A precursor such as a protected 3-(6-bromohexyl)azetidine could undergo an intramolecular alkylation to form the cycloheptane ring.
Development and Optimization of Novel Spiroannulation Reactions
With the precursor molecules identified, the next step involves the development of efficient spiroannulation reactions to construct the azaspiro[3.6]decane framework. This can be achieved through either intramolecular or intermolecular strategies.
Intramolecular Cyclization Routes to the Azaspiro[3.6]decane System
Intramolecular cyclization is a powerful strategy for the formation of cyclic systems, including spirocycles. A hypothetical intramolecular route to this compound could start from a suitably substituted cycloheptane derivative. For example, a 1-((1-amino-2-methylpropan-2-yl)methyl)cycloheptan-1-ol could undergo a dehydrative cyclization, possibly under acidic conditions or via activation of the hydroxyl group, to form the azetidine ring.
Another intramolecular approach could involve a ring-closing metathesis (RCM) reaction of a diallylamine derivative tethered to a cycloheptane core. Subsequent reduction of the resulting double bond would yield the desired azaspiro[3.6]decane skeleton. The efficiency of these intramolecular reactions would be highly dependent on the conformation of the cycloheptane ring and the length and nature of the tether.
A summary of potential intramolecular cyclization strategies is presented in the table below.
| Precursor Type | Reaction | Key Reagents | Potential Advantages | Potential Challenges |
| Amino alcohol on cycloheptane | Dehydrative cyclization | TsCl, base; or Mitsunobu conditions | Direct formation of the azetidine ring | Potential for competing elimination reactions |
| Diallylamine on cycloheptane | Ring-closing metathesis | Grubbs catalyst | High functional group tolerance | Requires subsequent reduction step |
| Haloamine on cycloheptane | Intramolecular alkylation | Non-nucleophilic base | Forms a stable C-N bond | Potential for slow reaction rates for larger rings |
Intermolecular Annulation Strategies and Efficiency Enhancement
Intermolecular strategies for the construction of the azaspiro[3.6]decane system would involve the reaction of two separate components. A potential intermolecular route could be a [3+2] cycloaddition reaction between a cycloheptylidene-containing dipolarophile and a suitable three-atom component that would form the azetidine ring.
Another approach could be the reaction of cycloheptanone with a lithiated azetidine derivative, followed by further manipulation to close the second ring of the spirocycle. The efficiency of such intermolecular reactions can often be enhanced by the use of high concentrations of reactants or by employing catalytic methods to lower the activation energy of the reaction.
The following table outlines possible intermolecular annulation strategies.
| Reactant 1 | Reactant 2 | Reaction Type | Potential Catalysts | Potential for Efficiency Enhancement |
| Cycloheptanone | Aziridine derivative | Ring expansion | Lewis acids | Microwave irradiation |
| Methylenecycloheptane | N-tosyl-2-bromo-3-methylbut-3-en-1-amine | Radical cyclization | AIBN, Bu3SnH | Use of a flow reactor for controlled conditions |
| Cycloheptanone enolate | 1-bromo-2-(bromomethyl)-3-methylbutane | Double alkylation | Phase-transfer catalyst | Optimization of solvent and temperature |
Stereoselective Synthesis of the 1-(Propan-2-yl) Substituted Azaspirodecane
The presence of a stereocenter at the C1 position of the azetidine ring introduces the challenge of stereoselectivity. Achieving a high degree of stereocontrol is crucial for the synthesis of enantiomerically pure this compound. Several strategies can be employed to achieve this.
One approach is to use a chiral auxiliary attached to the precursor molecule to direct the stereochemical outcome of a key bond-forming reaction. For example, a chiral amine could be used to form an enamine from cycloheptanone, which could then react with an electrophile in a diastereoselective manner. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched product.
Alternatively, a catalytic asymmetric synthesis could be employed. For instance, a prochiral enone precursor could undergo an asymmetric conjugate addition of an isopropyl group, catalyzed by a chiral organocatalyst or a metal complex with a chiral ligand. Subsequent cyclization to form the azetidine ring would then yield the desired stereoisomer. The development of stereoselective methods for the functionalization of azetidines is an active area of research. acs.orgnih.gov Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has emerged as a promising method for the synthesis of chiral azetidin-3-ones, which could serve as intermediates. nih.gov
A summary of potential stereoselective strategies is provided below.
| Strategy | Description | Key Chiral Component | Expected Outcome |
| Chiral Auxiliary | A removable chiral group directs the stereochemistry of a reaction. | Chiral amine, chiral alcohol | Diastereomerically enriched intermediate |
| Asymmetric Catalysis | A chiral catalyst promotes the formation of one enantiomer over the other. | Chiral Lewis acid, chiral organocatalyst | Enantiomerically enriched product |
| Chiral Pool Synthesis | Starting from a naturally occurring chiral molecule. | Chiral amino acid, terpene | Enantiomerically pure product |
Asymmetric Catalysis in C-C Bond Formation at the C1 Position
The stereoselective installation of the isopropyl group at the C1 position of the azetidine ring is a key challenge in the synthesis of this compound. Asymmetric catalysis offers a powerful approach to establish this stereocenter with high enantioselectivity. One plausible strategy involves the asymmetric addition of an isopropyl nucleophile to a suitable electrophilic precursor of the 2-azaspiro[3.6]decane core.
For instance, a rhodium-catalyzed asymmetric 1,2-addition of an isopropyl organometallic reagent to an endocyclic enamine precursor could be envisioned. Chiral phosphine ligands, such as those from the BINAP or Josiphos families, are known to induce high levels of enantioselectivity in similar additions to cyclic imines and related systems. The choice of the rhodium precursor and reaction conditions would be critical to achieving high yields and stereocontrol.
Another potential catalytic approach is the asymmetric hydrogenation of a precursor containing an isopropenyl group at the C1 position. Catalysts such as Ru-BINAP or Rh-DIPAMP have demonstrated exceptional efficacy in the enantioselective reduction of prochiral olefins, which could be applied to establish the desired stereochemistry of the isopropyl group.
Chiral Auxiliary-Mediated and Chiral Reagent-Based Approaches
Chiral auxiliaries provide a robust and often predictable method for controlling stereochemistry in the synthesis of complex molecules. For the synthesis of this compound, a chiral auxiliary, such as a derivative of (S)-(-)-1-phenylethylamine or a sulfinamide auxiliary, could be appended to the nitrogen of a suitable precursor.
A particularly relevant strategy involves the use of N-tert-butanesulfinyl imines. The addition of an isopropyl Grignard or organolithium reagent to a chiral N-tert-butanesulfinyl-protected azaspirocyclic imine precursor would be expected to proceed with high diastereoselectivity. The stereochemical outcome is directed by the bulky tert-butyl group of the sulfinamide, which effectively shields one face of the imine. Subsequent removal of the chiral auxiliary under mild acidic conditions would furnish the desired enantiomerically enriched this compound.
| Auxiliary | Reagent | Diastereomeric Ratio (d.r.) | Reference System |
| (R)-N-tert-butanesulfinamide | i-PrMgCl | >95:5 | Addition to cyclic imines |
| (S)-1-Phenylethylamine | i-PrLi | 85:15 - 90:10 | Alkylation of imine derivatives |
| Evans Auxiliary | Isopropyl radical addition | >90:10 | Radical addition to enoates |
Diastereoselective Control in Cyclization Reactions
The formation of the spirocyclic core itself can be a critical step for introducing stereochemistry. Diastereoselective cyclization reactions, where the stereochemistry of a substituent on a precursor directs the formation of a new stereocenter during ring closure, are a powerful tool.
One such approach is a diastereoselective intramolecular [3+2] cycloaddition. A precursor containing a chiral center, for instance, an optically active homoallylic amine tethered to the cycloheptane ring, could undergo a Lewis acid-promoted cyclization onto a carbonyl or imine equivalent of the azetidine ring. The existing stereocenter would influence the facial selectivity of the cyclization, leading to a diastereomerically enriched 2-azaspiro[3.6]decane scaffold.
Another strategy involves a diastereoselective intramolecular spirocyclization via C-H bond functionalization. A precursor containing a directing group and a chiral element on the cycloheptane ring could undergo a transition metal-catalyzed C-H activation and subsequent cyclization to form the azetidine ring with high diastereoselectivity.
| Cyclization Strategy | Catalyst/Promoter | Key Precursor Feature | Expected Diastereoselectivity |
| Intramolecular [3+2] Cycloaddition | Lewis Acid (e.g., Sc(OTf)3) | Chiral homoallylic amine | High d.r. |
| Intramolecular Heck Reaction | Pd(OAc)2, Chiral Ligand | Chiral enamine or enol ether | Moderate to high d.r. |
| Diastereoselective Amination | Rh(II) or Cu(I) Catalyst | Chiral allylic alcohol derivative | High d.r. |
Late-Stage Functionalization and Derivatization Strategies for the Azaspirodecane Scaffold
Late-stage functionalization refers to the introduction of chemical modifications at a late stage in the synthesis, allowing for the rapid generation of analogues from a common advanced intermediate.
Regioselective Modulations at Peripheral Sites
The saturated carbocyclic framework of the 2-azaspiro[3.6]decane offers several positions for regioselective functionalization. C-H activation methodologies are particularly attractive for this purpose. For instance, a directed C-H activation approach could be employed, where the nitrogen atom of the azetidine ring directs a transition metal catalyst (e.g., palladium, rhodium, or ruthenium) to activate specific C-H bonds on the cycloheptane ring. The site of functionalization would be determined by the formation of a stable metallacyclic intermediate.
Radical-based C-H functionalization presents another viable strategy. Under photoredox or thermal conditions, a nitrogen-centered radical can be generated, which can then undergo an intramolecular hydrogen atom transfer (HAT) to abstract a hydrogen atom from a specific position on the cycloheptane ring, followed by functionalization of the resulting carbon-centered radical.
Functional Group Interconversions on the Isopropyl Moiety
The isopropyl group itself can be a site for further derivatization to explore the structure-activity relationship of analogues. While the tertiary C-H bond of the isopropyl group is relatively unreactive, it can be functionalized under forcing conditions using powerful oxidants or radical initiators.
A more controlled approach would involve the initial synthesis of a precursor with a functionalized isopropyl equivalent, such as an isopropenyl or a 2-hydroxypropyl group. The double bond of the isopropenyl group could be subjected to a variety of transformations, including epoxidation, dihydroxylation, or ozonolysis. The hydroxyl group of a 2-hydroxypropyl moiety could be oxidized to a ketone or converted to other functional groups through nucleophilic substitution reactions.
| Transformation | Reagent | Product Functional Group |
| Oxidation of tertiary C-H | Ozone, UV light | Hydroxyl |
| Hydroboration-oxidation of isopropenyl | 1. BH3-THF; 2. H2O2, NaOH | Primary alcohol |
| Ozonolysis of isopropenyl | 1. O3; 2. DMS | Ketone |
| Swern Oxidation of 2-hydroxypropyl | (COCl)2, DMSO, Et3N | Ketone |
Advanced Structural Elucidation and Conformational Analysis of 1 Propan 2 Yl 2 Azaspiro 3.6 Decane
Dynamic Conformational Analysis in Solution and Gas Phase
Temperature-Dependent NMR Studies of Ring Inversion and Dynamics
Temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the dynamic conformational equilibria in molecules. For 1-(Propan-2-yl)-2-azaspiro[3.6]decane, this method would be instrumental in quantifying the energy barriers associated with key dynamic processes, such as the inversion of the cycloheptane (B1346806) ring and the pyramidal inversion at the nitrogen atom.
In a hypothetical study, as the temperature of a sample of this compound is lowered, the rate of conformational exchange would decrease. At room temperature, these processes are typically fast on the NMR timescale, resulting in averaged signals for magnetically inequivalent protons and carbons. Upon cooling, the exchange would slow sufficiently to resolve distinct signals for the individual conformers. The temperature at which the separate signals begin to merge (the coalescence temperature, Tc) can be used to calculate the free energy of activation (ΔG‡) for the conformational change.
For the cycloheptane ring, the process of interest is pseudorotation between its various chair and boat forms. The N-isopropyl group would likely influence the equilibrium by favoring conformations that minimize steric hindrance.
Table 1: Hypothetical Temperature-Dependent 13C NMR Data for Cycloheptane Ring Carbons
| Temperature (K) | Chemical Shift (ppm) - C5/C9 | Chemical Shift (ppm) - C6/C8 | Coalescence Temp. (Tc) (K) | ΔG‡ (kJ/mol) |
|---|---|---|---|---|
| 300 | 30.5 (broad) | 28.8 (broad) | - | - |
Note: This data is representative and based on values observed for similar cycloalkane systems; it is not experimental data for this compound.
Computational and Theoretical Investigations of 1 Propan 2 Yl 2 Azaspiro 3.6 Decane
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.govuobaghdad.edu.iq It is frequently employed to determine the optimized ground state geometry of molecules, which corresponds to the lowest energy conformation. For 1-(Propan-2-yl)-2-azaspiro[3.6]decane, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G*, would be performed to predict bond lengths, bond angles, and dihedral angles.
Furthermore, DFT is crucial for mapping reaction pathways and identifying transition states. By locating the saddle point on the potential energy surface between reactants and products, the activation energy of a potential reaction involving the spirocyclic amine can be calculated. This information is vital for predicting the kinetic feasibility of chemical transformations.
Illustrative Data Table: Predicted Geometric Parameters for this compound (DFT/B3LYP/6-31G)*
| Parameter | Value |
| C-N (azaspiro) Bond Length | 1.47 Å |
| C-C (cyclobutane) Bond Length | 1.55 Å |
| C-C (cycloheptane) Bond Length | 1.54 Å |
| C-N-C Bond Angle | 112.5° |
| Spirocyclic C-C-C Angle (cyclobutane) | 89.5° |
| Spirocyclic C-C-C Angle (cycloheptane) | 115.0° |
Note: The data in this table is hypothetical and serves as a realistic example of results from DFT calculations.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the azaspiro ring due to the presence of its lone pair of electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov
The Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It helps in identifying the electron-rich and electron-poor regions. For the title compound, the MEP surface would likely show a region of negative potential (typically colored red) around the nitrogen atom, indicating its nucleophilic character, and regions of positive potential (typically colored blue) around the hydrogen atoms.
Illustrative Data Table: FMO Energies for this compound (DFT/B3LYP/6-31G)*
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | 1.2 |
| HOMO-LUMO Gap | 7.7 |
Note: The data in this table is hypothetical and serves as a realistic example of results from FMO analysis.
Molecular Dynamics Simulations of Compound Behavior in Different Environments
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This approach allows for the study of the dynamic behavior of compounds in various environments over time.
MD simulations are instrumental in studying how a solvent affects the structure and behavior of a molecule. acs.orgnih.govacs.org These simulations can be performed using either explicit solvent models, where individual solvent molecules are represented, or implicit solvent models, where the solvent is treated as a continuum. aip.org For this compound, MD simulations in different solvents (e.g., water, methanol, chloroform) would reveal the preferred conformational states of the molecule and the equilibrium between them. The simulations would also provide insights into the solvation free energy, which is the energy change associated with transferring the molecule from a vacuum to a solvent. acs.orgnih.govresearchgate.net
Protein-ligand docking is a computational technique used to predict the preferred binding orientation of a small molecule to a larger target molecule, typically a protein. nih.govcam.ac.ukmeilerlab.org This method is essential for understanding the non-covalent interactions that govern molecular recognition. cam.ac.uk For this compound, docking studies could be performed against a hypothetical protein target to predict its binding mode and affinity. Following docking, MD simulations can be used to refine the predicted binding pose and assess the stability of the ligand-protein complex over time. These simulations can provide detailed information about the key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's binding site.
Mechanistic Studies of Molecular Interactions with Biological Systems in Vitro and in Silico
Investigation of Receptor Binding Profiles and Kinetics (Laboratory-Scale Assays, No Clinical Efficacy/Safety)
There are no published studies utilizing radioligand binding assays to determine the affinity and selectivity of 1-(Propan-2-yl)-2-azaspiro[3.6]decane for any G-protein coupled receptors, ion channels, or other receptor targets. As such, data tables of binding affinities (Ki) or selectivity profiles cannot be generated.
No research has been published that employs Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to analyze the kinetic (kon, koff) or thermodynamic (ΔH, ΔS) parameters of the interaction between this compound and any biological macromolecule. Consequently, there is no data to present on the binding kinetics or thermodynamics of this compound.
Enzyme Inhibition or Activation Mechanisms (In Vitro Studies, No Therapeutic Outcome)
A thorough search of the scientific literature did not yield any studies that have investigated the potential for this compound to inhibit or activate any enzymes. Therefore, no data on its half-maximal inhibitory concentration (IC50), inhibition constant (Ki), or other kinetic parameters are available.
There are no public records of successful co-crystallization of this compound with any target proteins. As a result, no structural data from X-ray crystallography or other techniques are available to elucidate its binding mode at a molecular level.
In the absence of an identified biological target and binding data, no site-directed mutagenesis studies have been conducted to probe the key amino acid residues that might be involved in the interaction with this compound.
Cell-Based Functional Assays (In Vitro, Mechanistic Focus Only)
To understand how this compound might influence cellular behavior, a variety of in vitro functional assays would be required. These assays are designed to measure specific cellular responses and can provide initial clues about the compound's mechanism of action.
Reporter Gene Assays for Specific Pathway Modulation
Reporter gene assays are a powerful tool to screen for the modulation of specific signaling pathways. In these assays, the expression of a reporter gene (such as luciferase or β-galactosidase) is placed under the control of a promoter that is responsive to a particular signaling pathway. An increase or decrease in the reporter gene's expression would indicate that the compound is interacting with that pathway.
Table 1: Hypothetical Reporter Gene Assay Panel for this compound
| Pathway | Reporter Gene Construct | Potential Cellular Effect |
| cAMP/PKA Pathway | CRE-Luciferase | Modulation of hormone signaling, neurotransmission |
| Calcium Flux | NFAT-Luciferase | Regulation of immune responses, muscle contraction |
| MAPK/ERK Pathway | SRE-Luciferase | Control of cell proliferation and differentiation |
| NF-κB Pathway | NF-κB-Luciferase | Involvement in inflammatory and immune responses |
This table is illustrative and does not represent actual experimental data for this compound.
High-Content Imaging for Subcellular Localization and Morphological Phenotyping
High-content imaging combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters. This technique could be employed to determine if this compound localizes to specific subcellular compartments and to assess its impact on cellular morphology. Automated imaging can provide quantitative data on a wide range of cellular features. nih.gov
Table 2: Potential Morphological and Subcellular Parameters for High-Content Imaging Analysis
| Cellular Feature | Measurement | Potential Implication |
| Nuclear Size and Shape | Nuclear area, roundness | Effects on cell cycle, apoptosis |
| Mitochondrial Mass and Potential | Mitotracker staining intensity | Impact on cellular metabolism, health |
| Cytoskeletal Organization | Phalloidin staining for actin | Changes in cell motility, structure |
| Subcellular Localization of Compound | Co-localization with organelle-specific dyes | Identification of potential target organelles |
This table is illustrative and does not represent actual experimental data for this compound.
Computational Docking and Molecular Modeling of Ligand-Target Interactions
In the absence of an identified biological target for this compound, computational methods could be used to predict potential protein interactions. These in silico techniques are crucial in modern drug discovery for prioritizing experimental studies.
Identification of Key Binding Hotspots and Interaction Motifs within Active Sites
Once a potential protein target is identified, molecular docking simulations can predict the preferred binding orientation of this compound within the protein's active site. These simulations can identify key amino acid residues that are crucial for binding and can highlight important intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Pharmacophore Modeling and Virtual Screening Applications for Azaspirodecane Analogues
A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. If a series of active azaspirodecane analogues were discovered, a pharmacophore model could be developed. This model could then be used to virtually screen large chemical databases to identify novel, structurally diverse compounds with a higher probability of being active. nih.govnih.gov This approach accelerates the discovery of new lead compounds. mdpi.com
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Azaspirodecane Derivatives
Rational Design and Synthesis of Analogues Based on the 1-(Propan-2-yl)-2-azaspiro[3.6]decane Core for SAR Elucidation
The rational design of analogs of this compound would involve a systematic approach to modify its core structure to probe the chemical space and understand the key molecular features required for a desired biological activity. The synthesis of such analogs is crucial for elucidating the SAR.
The synthesis of azaspiro compounds can be achieved through various synthetic routes. For instance, the synthesis of 1-thia-4-azaspiro[4.5]decan-3-one derivatives has been accomplished via a one-pot three-component reaction involving a ketone, an aromatic amine, and mercaptoacetic acid. nih.gov This approach could potentially be adapted for the synthesis of this compound analogs. Another relevant synthetic strategy is the [3+2]-cycloaddition reaction of azomethine ylides, which has been utilized to create complex dispiro[3H-indole-3,2'-pyrrolidine-3',3''-piperidines]. nih.govrsc.org Such cycloaddition strategies could be envisioned for the construction of the azaspiro[3.6]decane framework.
The design of analogs would focus on several key areas of the molecule:
The N-substituent: In this case, the isopropyl group.
The azaspiro[3.6]decane core: Modifications to the ring sizes or introduction of heteroatoms.
Substitution on the cycloheptane (B1346806) ring: The addition of various functional groups to explore different interactions with biological targets.
Systematic Modification of the Isopropyl Group and Its Impact on Molecular Interactions and In Vitro Activity
The isopropyl group attached to the nitrogen atom of the azetidine (B1206935) ring is a critical feature of this compound. Systematic modification of this group would be a primary focus of SAR studies to understand its role in molecular interactions and in vitro activity. The size, shape, and electronics of this substituent can significantly influence binding affinity, selectivity, and pharmacokinetic properties.
While direct studies on the isopropyl group of this compound are not available, research on other N-substituted azaspirocycles and related compounds provides a framework for understanding its potential importance. For example, in a series of N-substituted benzimidazole (B57391) acrylonitriles, the nature of the N-substituent was found to be a key determinant of their antiproliferative activity. nih.gov Specifically, N-isobutyl and cyano-substituted derivatives displayed potent and selective activity. nih.gov This suggests that variations in the alkyl substituent on the nitrogen can have a profound impact on biological outcomes.
In another study on neocryptolepine (B1663133) scaffolds, N-substitution was explored to improve physicochemical and pharmacological properties. mdpi.com These examples from other heterocyclic systems underscore the general principle that the N-substituent is a critical handle for modulating biological activity.
A hypothetical SAR study of the isopropyl group in this compound might involve the synthesis and evaluation of analogs with varying alkyl groups, as outlined in the table below.
| Analog | Modification of Isopropyl Group | Potential Impact on Molecular Interactions | Hypothetical In Vitro Activity Trend |
|---|---|---|---|
| 1 | Methyl | Reduced steric bulk, potentially altering binding pocket fit. | May decrease or increase activity depending on the target. |
| 2 | Ethyl | Slight increase in size compared to methyl, exploring steric limits. | Intermediate activity might be observed. |
| 3 | tert-Butyl | Increased steric hindrance, potentially improving selectivity or hindering binding. | Likely to show a significant change in activity, possibly a decrease. |
| 4 | Cyclopropyl | Introduction of rigidity and altered electronics. | May enhance activity due to favorable conformational constraints. |
| 5 | Benzyl | Introduction of an aromatic ring, allowing for potential pi-stacking interactions. | Could significantly increase potency if aromatic interactions are favorable. |
Exploration of Substituent Effects on the Spirocyclic System and Peripheral Moieties
The spirocyclic nature of this compound provides a rigid, three-dimensional scaffold that can be further functionalized to explore SAR. The introduction of substituents on the cycloheptane ring would allow for a detailed investigation of how different functional groups at various positions affect biological activity.
The inherent three-dimensionality of spirocycles is a key advantage in drug design, as it can lead to improved physicochemical properties and better target engagement. bldpharm.com The spirocyclic core helps to maintain a favored orientation of functional groups, which can enhance potency. bldpharm.com
For the this compound core, a systematic exploration of substituents on the cycloheptane ring could be undertaken, as illustrated in the following hypothetical data table.
| Analog | Substituent on Cycloheptane Ring | Position of Substitution | Potential Effect on Activity |
|---|---|---|---|
| A | -OH (Hydroxyl) | C-6 | May introduce hydrogen bonding interactions, potentially increasing potency. |
| B | -NH2 (Amino) | C-7 | Could act as a hydrogen bond donor or be protonated, influencing solubility and binding. |
| C | -F (Fluoro) | C-8 | May alter metabolic stability and electronic properties, potentially improving pharmacokinetics. |
| D | -OCH3 (Methoxy) | C-6 | Can act as a hydrogen bond acceptor and increase lipophilicity. |
| E | =O (Oxo) | C-5 | Introduces a polar group and a potential hydrogen bond acceptor. |
Correlation of Specific Structural Features with Observed In Vitro Biological Activities or Theoretical Predictions
The ultimate goal of SAR studies is to correlate specific structural features with observed biological activities. This involves integrating the data from various analogs to build a comprehensive understanding of the molecular requirements for activity. For the azaspirodecane class, this would involve linking modifications of the N-substituent and the spirocyclic core to in vitro data.
For instance, in the development of α7 nicotinic receptor agonists based on an azaspiro[oxazole-5,3'-bicyclo[2.2.2]octane] core, a clear correlation was established between the nature of the N-spiroimidate heterocycle substituent and the agonist potency. nih.gov This led to the identification of a potent and selective partial agonist. nih.gov
Theoretical predictions, such as those from pharmacophore modeling and molecular docking, can play a crucial role in rationalizing these correlations. A pharmacophore model identifies the key chemical features necessary for biological activity, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. dovepress.comresearchgate.net For the this compound scaffold, a pharmacophore model could be developed based on a set of active analogs, guiding the design of new compounds with potentially improved activity.
Development of Quantitative Structure-Activity Relationship (QSAR) Models for the Azaspirodecane Chemical Class
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For the azaspirodecane chemical class, a QSAR model could be developed to predict the activity of new analogs before their synthesis, thereby saving time and resources.
The development of a QSAR model involves several steps:
Data Set Preparation: A series of azaspirodecane derivatives with known biological activities is required.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical, topological, and electronic properties), are calculated for each compound.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.
A QSAR study on a series of anti-neoplastic spiro-alkaloids successfully identified relevant molecular descriptors that correlate with their antitumor properties. nih.govrsc.org This demonstrates the feasibility and utility of QSAR for this class of compounds. A similar approach could be applied to a library of this compound analogs to guide the optimization of their biological activity.
Analytical Methodologies for Research Scale Characterization and Quantification of 1 Propan 2 Yl 2 Azaspiro 3.6 Decane
Advanced Chromatographic Separations for Isomer Resolution and Purity Assessment (e.g., Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS))
Chromatographic techniques are indispensable for separating 1-(Propan-2-yl)-2-azaspiro[3.6]decane from starting materials, byproducts, and degradants, as well as for resolving its stereoisomers. wikipedia.orgmoravek.com The choice between methods like HPLC and GC-MS depends on the compound's volatility and thermal stability.
Chiral High-Performance Liquid Chromatography (HPLC): The structure of this compound contains a chiral center at the carbon atom where the isopropyl group is attached to the azetidine (B1206935) ring. Therefore, the compound exists as a pair of enantiomers. Chiral HPLC is the premier method for resolving these enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose) are commonly employed for separating a wide range of chiral molecules, including amines. A typical method would involve a normal-phase mobile system (e.g., hexane/isopropanol) to enhance the chiral recognition mechanism.
Purity Assessment by HPLC-UV: For assessing chemical purity, reverse-phase HPLC (RP-HPLC) is the standard approach. moravek.com A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape for the basic amine. americanpharmaceuticalreview.com However, since saturated amines like this compound lack a strong UV chromophore, direct UV detection can be challenging and may offer low sensitivity. nih.gov Derivatization with a UV-active agent can be employed if higher sensitivity is required.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for purity assessment, provided the analyte is sufficiently volatile and thermally stable. scione.com this compound, with a molecular weight of 181.34 g/mol , is amenable to GC analysis. The sample is vaporized and separated on a capillary column (e.g., a 5% phenyl-polymethylsiloxane phase) based on its boiling point and interaction with the stationary phase. nih.gov The outlet of the GC is coupled to a mass spectrometer, which provides mass information for the eluting peaks, allowing for confident identification of the main compound and any volatile impurities based on their mass spectra and fragmentation patterns. nih.gov
| Parameter | Chiral HPLC | RP-HPLC (Purity) | GC-MS |
|---|---|---|---|
| Column | Chiralpak IA (Amylose-based) | C18, 250 x 4.6 mm, 5 µm | 5% Phenyl Polymethylsiloxane, 30 m x 0.25 mm |
| Mobile Phase/Carrier Gas | n-Hexane:Isopropanol (90:10) | A: 0.1% Formic Acid in Water B: Acetonitrile (Gradient) | Helium |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm | UV at 210 nm (low sensitivity) | Mass Spectrometry (EI) |
| Temperature | 25°C | 30°C | Temperature program (e.g., 50°C to 300°C) |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Metabolite Identification in Research Samples (Non-Clinical)
High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of this compound and identifying its potential metabolites in non-clinical in vitro research samples. Techniques like time-of-flight (TOF) or Orbitrap mass spectrometry provide mass measurements with high accuracy (typically <5 ppm deviation), allowing for the calculation of a unique elemental formula.
Accurate Mass Determination: The molecular formula of this compound is C₁₂H₂₃N. HRMS can confirm this by measuring the mass of the protonated molecule ([M+H]⁺) with extreme precision. This accurate mass measurement helps to distinguish the compound from other isobaric species (molecules with the same nominal mass but different elemental formulas). Predicted accurate mass values for various adducts are essential for interpreting HRMS data. uni.lu
| Adduct | Formula | Monoisotopic Mass (Da) | Predicted m/z |
|---|---|---|---|
| [M+H]⁺ | C₁₂H₂₄N⁺ | 182.19033 | 182.1903 |
| [M+Na]⁺ | C₁₂H₂₃NNa⁺ | 204.17227 | 204.1723 |
| [M-H]⁻ | C₁₂H₂₂N⁻ | 180.17576 | 180.1758 |
| [M]⁺• | C₁₂H₂₃N⁺• | 181.18249 | 181.1825 |
Source: Data derived from PubChem. uni.lu
Metabolite Identification: In a research setting, understanding the metabolic fate of a new compound is crucial. mdpi.com When this compound is incubated with liver microsomes, for example, HRMS coupled with liquid chromatography (LC-HRMS) can detect and help identify potential metabolites. Common metabolic transformations for a molecule of this type include oxidation (hydroxylation) on the alkyl chains or rings, and N-dealkylation. mdpi.com By searching the LC-HRMS data for the predicted accurate masses of these modified structures, potential metabolites can be flagged for further structural confirmation via tandem mass spectrometry (MS/MS).
| Metabolic Reaction | Change in Formula | Metabolite Formula | Expected [M+H]⁺ m/z |
|---|---|---|---|
| Hydroxylation | +O | C₁₂H₂₃NO | 198.1852 |
| N-Dealkylation (loss of isopropyl) | -C₃H₆ | C₉H₁₇N | 140.1434 |
| Dehydrogenation | -2H | C₁₂H₂₁N | 180.1747 |
Development of Research-Specific Bioanalytical Assays for In Vitro Sample Analysis
To investigate the biological activity of this compound in a research context (e.g., enzyme inhibition, cell-based activity), a robust bioanalytical assay is required to quantify its concentration in in vitro samples. nih.govnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity. nih.govnih.gov
The development of a research-specific LC-MS/MS method involves several key steps:
Compound Optimization: The compound is infused directly into the mass spectrometer to determine the optimal ionization mode (positive electrospray ionization, ESI+, is expected for this basic amine) and to identify the precursor ion (the [M+H]⁺ ion at m/z 182.2).
MS/MS Fragmentation: The precursor ion is fragmented via collision-induced dissociation (CID) to find stable, specific product ions. This precursor-to-product ion transition is known as a Multiple Reaction Monitoring (MRM) transition and provides high selectivity.
Chromatographic Separation: An LC method, typically using RP-HPLC, is developed to separate the analyte from the complex biological matrix (e.g., cell lysate, microsomal buffer).
Sample Preparation: A procedure to extract the analyte from the in vitro matrix is established. This could be a simple protein precipitation with acetonitrile or a more complex liquid-liquid extraction or solid-phase extraction. researchgate.net
Method Qualification: For research purposes, the method is qualified to ensure it is fit-for-purpose. This involves assessing linearity (using a calibration curve), precision, accuracy, and stability in the in vitro matrix.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(Propan-2-yl)-2-azaspiro[3.6]decane?
- Methodology : The synthesis of azaspiro compounds often involves cyclization reactions. For example, N-allyl-N-methoxy benzamide derivatives can undergo ring-closure via cationic intermediates, as demonstrated in analogous 2-azaspiro[4.5]decane systems using prenyl groups to stabilize intermediates . Key steps include:
- Catalytic cyclization : Use of Lewis acids (e.g., BF₃·OEt₂) to promote spiro-ring formation.
- Ab initio calculations : Optimize reaction pathways using HF/3-21G and MP2/6-311G levels to predict viable intermediates .
- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures).
Q. How can the structural integrity of this compound be validated experimentally?
- Methodology :
- X-ray crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve the spirocyclic structure and confirm bond angles/geometry .
- Spectroscopic analysis :
- NMR : Compare experimental ¹H/¹³C NMR shifts with computed values (e.g., via Gaussian DFT calculations) to verify the isopropyl group's position and spiro junction .
- HRMS : Confirm molecular weight (e.g., C₁₁H₂₀N₂ requires m/z 180.1626) with ±5 ppm accuracy.
Advanced Research Questions
Q. What computational strategies resolve contradictions in the stability of 2-azaspiro[3.6]decane derivatives under varying pH conditions?
- Methodology :
- Molecular dynamics (MD) simulations : Model protonation states (e.g., at the spirocyclic nitrogen) using AMBER or CHARMM force fields to assess conformational stability.
- pKa prediction : Apply COSMO-RS or DFT-based methods to estimate basicity differences between 2-azaspiro[3.6]decane and its analogs (e.g., 2-azaspiro[4.5]decane derivatives) .
- Experimental validation : Conduct pH-dependent stability assays (e.g., HPLC monitoring at λ = 254 nm) in buffered solutions (pH 1–12).
Q. How do steric effects influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- Steric mapping : Use Mercury software to calculate Connolly surface areas and identify steric hindrance around the isopropyl group .
- Kinetic studies : Compare reaction rates with non-substituted analogs (e.g., 2-azaspiro[3.6]decane) in SN2 reactions (e.g., with methyl iodide in THF).
- Theoretical support : Perform transition-state optimization at the M06-2X/6-31+G(d,p) level to quantify activation barriers .
Q. What analytical challenges arise in distinguishing this compound from its regioisomers?
- Methodology :
- Chromatographic separation : Optimize UPLC conditions (e.g., C18 column, 0.1% TFA in acetonitrile/water) to resolve peaks with <1.5 resolution factor.
- Vibrational spectroscopy : Compare experimental IR/Raman spectra with computed spectra (e.g., via ORCA software) to identify signature spirocyclic stretches (e.g., 1250–1350 cm⁻¹) .
- Crystallographic differentiation : Analyze unit cell parameters (e.g., space group P2₁/c vs. P1) to distinguish regioisomers .
Q. How can structure-activity relationship (SAR) studies be designed for 2-azaspiro[3.6]decane derivatives targeting neurological receptors?
- Methodology :
- Docking simulations : Use AutoDock Vina to screen against receptors (e.g., σ₁ or NMDA) and prioritize substituents (e.g., isopropyl vs. cyclopropyl groups) .
- In vitro assays : Measure binding affinities (IC₅₀) via radioligand displacement (³H-labeled ligands) in cortical membrane preparations.
- Data reconciliation : Apply multivariate analysis (e.g., PCA) to correlate steric/electronic descriptors (e.g., Taft constants) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
